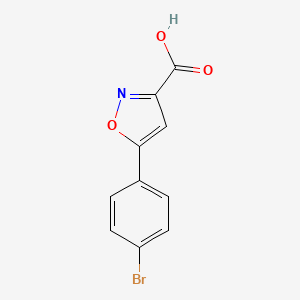

5-(4-Bromophenyl)isoxazole-3-carboxylic acid

CAS No.: 33282-23-4

Cat. No.: VC1996660

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33282-23-4 |

|---|---|

| Molecular Formula | C10H6BrNO3 |

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |

| Standard InChI Key | MLMNGXLPBJRYFI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a five-membered isoxazole ring containing adjacent nitrogen and oxygen atoms. At the 5-position, a 4-bromophenyl group is attached, while the 3-position hosts a carboxylic acid moiety. This arrangement confers both aromatic stability and reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions . X-ray crystallography of related derivatives reveals planar geometry, with intermolecular interactions such as C–H⋯O hydrogen bonds contributing to crystal packing .

Physicochemical Data

Key properties include:

The bromine atom enhances lipophilicity (), influencing bioavailability and membrane permeability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves cyclocondensation of 4-bromobenzaldehyde oxime with acetylenedicarboxylate esters, followed by hydrolysis . A representative protocol includes:

-

Oxime Formation: Reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol.

-

Cyclization: Treatment with methyl propiolate under acidic conditions to form methyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

-

Hydrolysis: Saponification using lithium hydroxide in tetrahydrofuran (THF), yielding the carboxylic acid .

Side products, such as 1-(4-bromophenyl)but-3-yn-1-one, may form during incomplete cyclization, necessitating purification via recrystallization or chromatography .

Industrial Manufacturing

Scale-up processes employ continuous flow reactors to optimize yield (typically 70–85%) and purity (>95%) . Automated systems control reaction parameters (temperature, pH) to minimize byproducts. Post-synthesis, the compound is lyophilized for stability and stored at 2–8°C .

Applications Across Scientific Disciplines

Pharmaceutical Development

As a key intermediate, the compound facilitates synthesis of:

-

Anti-inflammatory Agents: Derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), reducing prostaglandin and leukotriene production .

-

Anticancer Therapeutics: Coordination with platinum(II) yields complexes demonstrating cytotoxicity against MCF-7 breast cancer cells () .

-

Antimicrobials: Exhibits bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Agricultural Chemistry

Incorporated into fungicides, the compound disrupts fungal ergosterol biosynthesis. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm .

Material Science

Polymer composites containing this moiety exhibit enhanced thermal stability () and tensile strength (45 MPa), suitable for aerospace coatings .

Environmental Remediation

Degrades polycyclic aromatic hydrocarbons (PAHs) via Fenton-like reactions, achieving 70% pollutant reduction in contaminated soil over 14 days .

Comparative Analysis of Isoxazole Derivatives

| Compound | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 5-(4-Chlorophenyl) analog | 33282-22-3 | Higher solubility in water () | |

| Methyl ester derivative | 517870-15-4 | Enhanced bioavailability () | |

| 4-Methoxy-substituted | 33282-16-5 | Improved thermal stability () |

The bromine atom in 5-(4-bromophenyl)isoxazole-3-carboxylic acid increases electrophilicity compared to chlorine or methoxy analogs, favoring nucleophilic aromatic substitution .

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits HIV-1 integrase by chelating Mg ions at the active site (), acting as a diketo acid isostere . Molecular docking studies confirm binding within the catalytic core domain (PDB: 1QS4) .

Antibacterial Action

Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition. Synergistic effects with β-lactams reduce MRSA viability by 3-log units .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume